(3-Bromo-5-isopropylphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-isopropylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C10H13BrS and a molecular weight of 245.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methylsulfane group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-isopropylphenyl)(methyl)sulfane typically involves the bromination of 5-isopropylphenyl(methyl)sulfane. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products.
Scientific Research Applications
(3-Bromo-5-isopropylphenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and the methylsulfane group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Bromo-5-isopropylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(3-Bromo-5-isopropylphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of a methyl group.
(3-Bromo-5-isopropylphenyl)(butyl)sulfane: Similar structure but with a butyl group instead of a methyl group.
Uniqueness: (3-Bromo-5-isopropylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfane group differentiates it from other similar compounds and influences its interactions and applications .
Properties
IUPAC Name |
1-bromo-3-methylsulfanyl-5-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZYMTUKVGUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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